4-(2,4-Difluorophenoxy)piperidine
Description
Strategic Importance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and bioactive natural products. nih.govijnrd.org Its prevalence stems from a combination of favorable properties that make it an ideal scaffold for drug design. thieme-connect.comresearchgate.net Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including treatments for complex conditions affecting the central nervous system (CNS) and for various cancers. nih.gov
The strategic value of incorporating a piperidine scaffold into a drug candidate is multifaceted. Its three-dimensional, non-planar structure allows for precise spatial orientation of substituents, which can be crucial for selective binding to biological targets like enzymes and receptors. thieme-connect.com Furthermore, the nitrogen atom in the piperidine ring is a key feature; it can act as a hydrogen bond acceptor or be protonated at physiological pH, which can significantly influence the compound's solubility, membrane permeability, and interactions with target proteins. nih.gov
The introduction of piperidine scaffolds can confer several advantages in drug development:
Modulation of Physicochemical Properties: The piperidine ring can be modified to fine-tune properties such as lipophilicity and aqueous solubility, which are critical for absorption and distribution in the body. researchgate.net
Enhancement of Biological Activity and Selectivity: As a versatile scaffold, piperidine allows for the attachment of various functional groups, enabling the optimization of a molecule's potency and its selectivity for a specific biological target over others. thieme-connect.com
Improvement of Pharmacokinetic Profiles: The metabolic stability of the piperidine ring often contributes to improved pharmacokinetic properties of a drug, such as a longer half-life. researchgate.net
Recent advancements have highlighted the role of piperidine derivatives in high-precision medicinal chemistry. For instance, they are foundational to the structure of many kinase inhibitors used in oncology, such as those targeting Bruton's tyrosine kinase (BTK) in hematologic malignancies. In CNS drug development, piperidine-based molecules are pivotal in novel therapies for neurodegenerative diseases. ijnrd.org
Table 1: Key Advantages of Piperidine Scaffolds in Drug Design
| Feature | Benefit in Medicinal Chemistry |
|---|---|
| Versatile Scaffold | Allows for diverse substitutions to optimize biological activity and selectivity. thieme-connect.com |
| Physicochemical Modulation | Enables fine-tuning of solubility and lipophilicity for better pharmacokinetics. researchgate.net |
| Metabolic Stability | Often enhances the metabolic robustness of the drug molecule. researchgate.netnih.gov |
| Target Interaction | The basic nitrogen atom can form crucial ionic or hydrogen bonds with biological targets. nih.gov |
The Role of Fluorine Substitution in Enhancing Pharmacological Profiles
The strategic incorporation of fluorine atoms into drug candidates is a well-established and powerful tool in medicinal chemistry for optimizing pharmacological properties. tandfonline.comtandfonline.com Although fluorine is rare in natural compounds, its unique characteristics have made it a common feature in many modern pharmaceuticals, including anticancer agents, antidepressants, and CNS drugs. tandfonline.comnih.gov The substitution of hydrogen with fluorine can profoundly alter a molecule's electronic properties, metabolic stability, and binding affinity to its target protein. tandfonline.comnih.gov
Key effects of fluorine substitution include:
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, leading to more favorable interactions with the target protein. It can participate in hydrogen bonds and other non-covalent interactions, thereby increasing the binding affinity and potency of the drug. tandfonline.comtandfonline.com
Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. tandfonline.comnih.gov This property can be fine-tuned by the number and position of fluorine atoms to achieve the desired biodistribution. nih.gov
Alteration of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in the piperidine ring. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, absorption, and target binding. nih.gov
The difluorophenoxy group in 4-(2,4-Difluorophenoxy)piperidine exemplifies this strategy, where two fluorine atoms are expected to significantly modify the molecule's properties compared to its non-fluorinated counterpart. cymitquimica.com
Table 2: Impact of Fluorine Substitution in Drug Discovery
| Property | Effect of Fluorination |
|---|---|
| Metabolic Stability | Increases due to the high strength of the C-F bond, blocking metabolic attack. tandfonline.comnih.gov |
| Binding Affinity | Can be enhanced through favorable electronic interactions with the target protein. tandfonline.com |
| Lipophilicity | Generally increases, which can improve membrane permeability. nih.govnih.gov |
| Acidity/Basicity (pKa) | Can be altered due to fluorine's strong inductive effect, affecting ionization and solubility. nih.gov |
Overview of Research Trajectories for this compound
Research involving this compound and its structural analogs is primarily situated within the field of medicinal chemistry, particularly for applications targeting the central nervous system. The compound itself is noted as an intermediate in the synthesis of potential antipsychotic agents. This suggests its utility as a building block for more complex molecules designed to modulate CNS pathways.
The specific combination of the piperidine ring and a difluorinated aromatic system points toward research into G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, which are common targets for antipsychotic and antidepressant drugs. nih.gov While direct research publications on this compound are limited, the activities of closely related analogs provide strong indications of its potential research trajectories.
For example, structure-activity relationship (SAR) studies on similar scaffolds have shown that the difluorophenoxy moiety is a key feature for high potency. In a series of novel antagonists for the dopamine D4 receptor, compounds featuring a 3,4-difluorophenoxy group were among the most potent identified. These findings highlight the importance of the fluorine substitution pattern on the phenoxy ring for achieving high binding affinity at specific CNS receptors. Research on these analogs is aimed at developing tool compounds to investigate the role of the D4 receptor in conditions like L-DOPA-induced dyskinesia in Parkinson's disease.
The research trajectory for this compound is therefore likely focused on its use in the synthesis of novel ligands for CNS targets, leveraging the combined benefits of the piperidine scaffold and the difluorophenoxy group to achieve desired potency, selectivity, and pharmacokinetic properties.
Table 3: Research Context of this compound and Related Analogs
| Compound/Scaffold | Reported Research Application/Finding | Reference |
|---|---|---|
| This compound | Listed as an antipsychotic intermediate. | |
| 4-(p-Fluorobenzoyl)piperidine | A crucial fragment in ligands targeting 5-HT2A serotonin receptors. | nih.gov |
| 4,4-Difluoropiperidine (B1302736) ethers with a 3,4-difluorophenoxy group | Showed high potency as dopamine D4 receptor antagonists (Ki = 2.7 nM and 5.5 nM). | |
| N-Phenylindole-Piperidine Derivatives | Investigated as inhibitors of Pks13, a target in tuberculosis therapy, with the piperidine improving solubility. |
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTKODIQFDAGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625460 | |
| Record name | 4-(2,4-Difluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367501-08-4 | |
| Record name | 4-(2,4-Difluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 2,4 Difluorophenoxy Piperidine and Its Derivatives
Modern Approaches to Piperidine (B6355638) Ring Construction
The synthesis of the piperidine ring can be achieved through various modern chemical strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Catalytic Hydrogenation and Reductive Amination Protocols
Catalytic hydrogenation of pyridine (B92270) precursors is a direct and widely employed method for synthesizing the piperidine core. researchgate.netdtic.mil This process typically involves the use of heterogeneous catalysts such as platinum oxide (PtO2), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C) under hydrogen pressure. researchgate.net For instance, the hydrogenation of substituted pyridines can be carried out using PtO2 in glacial acetic acid under 50 to 70 bar of hydrogen, leading to the corresponding piperidine derivatives. researchgate.net A milder approach involves the use of borane-ammonia (H3N-BH3) with a ruthenium catalyst for the transfer hydrogenation of pyridines. organic-chemistry.org Electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst also presents a sustainable alternative, operating at ambient temperature and pressure. nih.govacs.org
Reductive amination is another powerful tool for constructing the piperidine ring, often involving a two-step, one-pot process. researchgate.net This method typically entails the condensation of an amine with a dicarbonyl compound or a functionalized aldehyde or ketone, followed by reduction of the resulting imine or enamine intermediate. nih.gov For example, the reaction of an amine with an appropriate aldehyde and a reducing agent like sodium cyanoborohydride (NaCNBH3) or the less toxic borane-pyridine complex (BAP) can yield N-substituted piperidines. tandfonline.comtandfonline.com
| Catalyst/Reagent | Substrate | Conditions | Product | Reference |
| PtO2 | Substituted Pyridines | Glacial Acetic Acid, 50-70 bar H2 | Piperidine Derivatives | researchgate.net |
| RuCl3·xH2O | Pyridines | Borane-Ammonia (H3N-BH3) | Piperidines | organic-chemistry.org |
| Rh/C | Pyridine | Ambient Temperature and Pressure | Piperidine | nih.govacs.org |
| NaCNBH3 or BAP | Amine and Aldehyde/Ketone | One-pot | N-Substituted Piperidines | tandfonline.comtandfonline.com |
Intramolecular Cyclization and Ring-Forming Reactions
Intramolecular cyclization reactions provide a robust strategy for piperidine synthesis, where a linear precursor containing both a nitrogen nucleophile and an electrophilic center undergoes ring closure. nih.gov These reactions can be promoted by various catalysts and conditions. For example, the intramolecular hydroamination of alkenes catalyzed by transition metals like rhodium or palladium is an effective method. organic-chemistry.org Radical cyclizations, initiated by radical initiators such as triethylborane, can also be employed to construct the piperidine ring from unsaturated precursors. mdpi.com
Another approach involves the intramolecular nucleophilic substitution of halogenated amides, which can be achieved in a one-pot reaction involving amide activation, reduction, and cyclization without the need for metal catalysts. mdpi.comnih.gov Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor also offers a green and efficient route to piperidine derivatives. nih.gov
| Reaction Type | Catalyst/Reagent | Starting Material | Key Feature | Reference |
| Intramolecular Hydroamination | Rhodium or Palladium complexes | Alkenyl Amines | Atom-economical | organic-chemistry.org |
| Radical Cyclization | Triethylborane | 1,6-Enynes | Forms polysubstituted piperidines | mdpi.com |
| Intramolecular Nucleophilic Substitution | - | Halogenated Amides | Metal-free, one-pot | mdpi.comnih.gov |
| Electroreductive Cyclization | - | Imines and Dihaloalkanes | Green and efficient | nih.gov |
One-Pot and Continuous Flow Synthesis Techniques
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and continuous flow methodologies for piperidine synthesis. mdpi.comnih.gov One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages by minimizing purification steps and reducing waste. semanticscholar.org For example, a three-component reaction of an aldehyde, an amine, and a β-ketoester can yield highly substituted piperidines in a single step. semanticscholar.org
Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. acs.orgacs.orgrsc.org The synthesis of α-chiral piperidines has been demonstrated using a continuous flow protocol involving the reaction of an N-(tert-butylsulfinyl)-bromoimine with a Grignard reagent, affording the product in high yield and diastereoselectivity within minutes. acs.orgacs.org This technique has also been applied to the electroreductive cyclization of imines, enabling preparative-scale synthesis. nih.gov
Regioselective Functionalization of the 4-(2,4-Difluorophenoxy)piperidine Core
Once the this compound scaffold is constructed, further diversification can be achieved through regioselective functionalization at the piperidine nitrogen or the phenoxy moiety.
N-Alkylation and N-Acylation Strategies on the Piperidine Nitrogen
The secondary amine of the piperidine ring is a common site for functionalization. N-alkylation can be achieved by reacting the piperidine with an alkyl halide in the presence of a base such as potassium carbonate. researchgate.netchemicalforums.com Alternatively, reductive amination with an aldehyde or ketone provides a versatile method for introducing a wide range of substituents onto the nitrogen atom. sciencemadness.org
N-acylation is another important transformation, typically carried out using acylating agents like acyl chlorides or anhydrides. researchgate.net The Minisci reaction, an oxidative radical addition, allows for the acylation of N-heteroarenes and can be a powerful tool for introducing acyl groups. mdpi.com
| Reaction | Reagent | Conditions | Product | Reference |
| N-Alkylation | Alkyl Halide, K2CO3 | - | N-Alkylpiperidine | researchgate.netchemicalforums.com |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | - | N-Alkylpiperidine | sciencemadness.org |
| N-Acylation | Acyl Chloride/Anhydride | - | N-Acylpiperidine | researchgate.net |
Modifications and Derivatization of the Phenoxy Moiety
While direct modification of the difluorophenoxy group can be challenging, derivatization is often achieved by synthesizing analogs with different substitution patterns on the phenyl ring. Structure-activity relationship (SAR) studies have explored the impact of various substituents on the phenoxy moiety. For example, in the context of dopamine (B1211576) D4 receptor antagonists, analogs with 3,4-difluorophenoxy and 4-cyano-3-fluorophenoxy groups have shown potent activity. chemrxiv.orgresearchgate.net The synthesis of these analogs typically involves the coupling of a protected 4-hydroxypiperidine (B117109) with the appropriately substituted fluorophenol.
Introduction of Diverse Chemical Tags and Linkers
The functionalization of the this compound core, particularly at the piperidine nitrogen, is a common strategy for attaching a variety of chemical groups. These modifications are crucial for developing tool compounds for chemical biology, creating prodrugs, or modulating pharmacokinetic properties. The secondary amine of the piperidine ring serves as a convenient nucleophilic handle for derivatization through N-alkylation or N-arylation reactions.
This approach allows for the introduction of complex heterocyclic systems and linker-payload combinations. For instance, derivatives have been synthesized where the piperidine nitrogen is incorporated into a larger, highly functionalized aromatic system. A notable example involves the coupling of this compound with a substituted pyrazine (B50134) nitrile, leading to the formation of 6-(4-(2,4-difluorophenoxy)piperidin-1-yl)-5-(isopropylamino)-3-morpholinopyrazine-2-carbonitrile ucsd.edu. This transformation attaches a complex, multi-functional chemical entity to the core scaffold, demonstrating its utility as a building block in the synthesis of intricate molecules.
A general and powerful strategy for attaching chemical tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging, involves the use of flexible linkers like polyethylene (B3416737) glycol (PEG). While not yet documented specifically for this compound, the methodology has been successfully applied to related piperidone scaffolds. In one such case, biotin was coupled to diarylidenyl piperidone derivatives via a PEG4 linker to create targeted prodrugs nih.gov. This method highlights a versatile approach where a linker is first attached to the piperidine nitrogen, followed by the conjugation of the desired chemical tag.
The table below outlines representative examples of these synthetic approaches.
| Starting Material | Reagent/Tag | Linker | Reaction Type | Product |
| This compound | 6-Chloro-5-(isopropylamino)-3-morpholinopyrazine-2-carbonitrile | None | Nucleophilic Aromatic Substitution | 6-(4-(2,4-Difluorophenoxy)piperidin-1-yl)-5-(isopropylamino)-3-morpholinopyrazine-2-carbonitrile ucsd.edu |
| Diarylidenyl Piperidone | Biotin | Polyethylene Glycol (PEG4) | Amide Coupling / N-alkylation | Biotin-PEG4-Diarylidenyl Piperidone Prodrug nih.gov |
Stereochemical Control in the Synthesis of Chiral this compound Analogs
The parent compound, this compound, is achiral. The creation of chiral analogs requires the introduction of one or more stereocenters onto the piperidine ring, typically at positions C2, C3, C5, or C6. Controlling the stereochemistry during the synthesis of these analogs is paramount, as different stereoisomers can exhibit vastly different biological activities and pharmacological profiles.
Asymmetric synthesis of chiral piperidines is a well-developed field, and its principles can be applied to the synthesis of chiral this compound analogs. Key strategies include the use of chiral pool synthesis, chiral auxiliaries, and asymmetric catalysis.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the chiral piperidine ring. For example, enantiopure piperidine alkaloids have been synthesized starting from L- or D-amino acids, which set the initial stereochemistry that is carried through the synthetic sequence.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral precursor to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral auxiliary attached to the piperidine nitrogen could direct the diastereoselective alkylation at the C2 position.
Asymmetric Catalysis: This is one of the most efficient methods for generating chiral molecules. It involves the use of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. A one-pot asymmetric azaelectrocyclization protocol has been used to achieve the stereocontrolled synthesis of 2,4,6-trisubstituted chiral piperidines nih.gov. Such methods could be adapted to create chiral piperidine rings that are later functionalized with the 2,4-difluorophenoxy group.
When multiple stereocenters are present, both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry must be controlled.
Diastereoselective Approaches: Diastereocontrol is often achieved in cyclization reactions or by substrate-controlled reductions of cyclic ketones or imines. A recently developed radical (4+2) cycloaddition between 3-aroyl azetidines and various alkenes delivers polysubstituted piperidines with generally high yield and diastereoselectivity nih.gov. Another approach involves the diastereoselective synthesis of 2,4-disubstituted piperidines where the selectivity is controlled simply by altering the sequence of reaction steps researchgate.net. These methods provide a framework for constructing piperidine rings with substituents at defined relative stereochemistries, which could then be elaborated to include the 4-(2,4-difluorophenoxy) moiety.
Enantioselective Approaches: Enantioselective methods establish the absolute stereochemistry of the product. Catalytic asymmetric synthesis is a premier strategy. For example, the enantioselective synthesis of piperidine derivatives has been achieved through the [4 + 2] annulation of imines with allenes, mediated by a chiral phosphine (B1218219) catalyst. Azaelectrocyclization protocols have also proven effective in the asymmetric synthesis of complex piperidines like the indolizidine alkaloid (-)-dendroprimine nih.gov. The enantioselective synthesis of various piperidine alkaloids has been reported starting from a common phenylglycinol-derived δ-lactam, showcasing a robust strategy for producing a range of chiral piperidine-based natural products colab.ws.
The following table summarizes various stereoselective approaches applicable to the synthesis of chiral piperidine derivatives.
| Method | Type of Stereocontrol | Key Features | Reported Selectivity |
| Boronyl Radical-Catalyzed (4+2) Cycloaddition nih.gov | Diastereoselective | Forms densely substituted piperidines from azetidines and alkenes. | High Diastereoselectivity |
| Azaelectrocyclization Protocol nih.gov | Enantioselective & Diastereoselective | One-pot synthesis of 2,4,6-trisubstituted piperidines. | High Stereocontrol |
| Phenylglycinol-Derived Lactam Chemistry colab.ws | Enantioselective | Synthesis of various piperidine, indolizidine, and quinolizidine (B1214090) alkaloids from a common chiral intermediate. | High Enantioselectivity |
| Reductive Hydroamination mdpi.com | Stereoselective | Intramolecular cyclization of alkynes to form piperidines. | High Stereoselectivity |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2,4 Difluorophenoxy Piperidine Derivatives
Analysis of Substituent Effects on Biological Target Affinity and Selectivity
The biological activity of 4-(2,4-difluorophenoxy)piperidine derivatives can be finely tuned by strategic modifications to various parts of the molecule. These include alterations to the fluorination pattern of the phenoxy ring, changes in the substitution pattern of the piperidine (B6355638) ring, and optimization of any linker and terminal moieties.
The presence and position of fluorine atoms on the phenoxy ring are critical determinants of the electronic and steric properties of the molecule, which in turn significantly impact biological target affinity. Fluorine is a highly electronegative atom, and its substitution on an aromatic ring generally imparts electron-withdrawing characteristics. The 2,4-difluoro substitution pattern on the phenoxy ring of the parent compound creates a specific electronic environment that can influence interactions with biological targets.
Studies on related fluorinated compounds have shown that the degree and position of fluorination can have complex effects on binding affinity. It is not always the case that a higher degree of fluorination leads to higher affinity. In some instances, a specific single fluorination has been found to be more advantageous for the kinetic profile of binding than multiple fluorinations. The difluoro pattern in this compound derivatives is a key feature that distinguishes them from their non-fluorinated or mono-fluorinated counterparts, likely affecting properties such as pKa, lipophilicity, and metabolic stability, all of which can influence target engagement.
The piperidine ring serves as a central scaffold that can be substituted at various positions, with the substitution pattern having a profound impact on the biological activity and selectivity of the derivatives. The position of the phenoxy group at the 4-position of the piperidine ring is a defining feature of this class of compounds.
Research on related piperidine-based monoamine transporter inhibitors has demonstrated the importance of the substitution pattern on the piperidine ring. For instance, studies on 3,4-disubstituted piperidines have shown that the stereochemistry (cis vs. trans isomers) and the nature of the substituents can lead to significant differences in potency and selectivity for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov For example, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues, (-)-cis isomers showed DAT/NET selectivity, while (-)-trans and (+)-cis isomers were more selective for SERT or SERT/NET. nih.gov
Furthermore, the introduction of unsaturation in the piperidine ring has been shown to increase potency in some series of piperidine derivatives. nih.gov The substitution on the piperidine nitrogen is also a key determinant of activity. Different alkyl or arylalkyl groups on the nitrogen can modulate the affinity and selectivity for various biological targets.
The following table illustrates the impact of piperidine N-substitution on the affinity for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR) in a series of 4-substituted piperidines, demonstrating the principle of how modifications to this position can tune activity.
| Compound | N-Substituent | MOR Ki (nM) | DOR Ki (nM) |
| 1 | H | 10.2 | 12.5 |
| 2 | CH₃ | 5.8 | 7.1 |
| 3 | CH₂CH₂Ph | 1.5 | 2.3 |
This table is a representative example based on findings from related piperidine series and is intended to illustrate the principle of N-substitution effects.
In many derivatives of this compound, a linker connects the piperidine nitrogen to a terminal chemical group. The length, rigidity, and chemical nature of this linker, as well as the properties of the terminal moiety, are critical for optimizing biological activity.
Studies on other classes of piperidine derivatives have shown that varying the linker length can significantly affect binding affinity. For instance, in a series of 1,4-diphenalkylpiperidine analogs as inhibitors of the vesicular monoamine transporter-2 (VMAT2), the length of the alkyl chain connecting the phenyl rings to the piperidine was a key factor in determining potency. nih.gov Similarly, in a series of inhibitors for Mycobacterium tuberculosis, modifications to the linker between a central piperidine core and other parts of the molecule were explored to enhance potency and drug-like properties. nih.gov The replacement of an oxymethyl linker was found to be tolerated, suggesting that this position is amenable to modification for property optimization. nih.gov
The terminal moiety at the end of the linker also plays a crucial role. In the development of inhibitors for various targets, this part of the molecule is often varied to explore interactions with specific sub-pockets of the binding site and to improve properties such as solubility and metabolic stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be highly valuable in predicting the activity of newly designed compounds and in providing insights into the structural features that are important for activity.
For derivatives of this compound, QSAR models can be developed to predict their affinity for specific biological targets. The development of a QSAR model typically involves several steps:
Data Set Preparation: A set of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms like neural networks, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
QSAR models have been successfully developed for various classes of piperidine derivatives to predict their toxicity or inhibitory activity against different targets. nih.govebi.ac.uk For instance, a QSAR study on 4-phenylpiperidine (B165713) derivatives as mu opioid agonists used a neural network approach to establish a correlation between molecular descriptors and analgesic activity. nih.gov
The following table provides a conceptual example of descriptors that might be used in a QSAR model for this compound derivatives.
| Descriptor | Description | Potential Impact on Activity |
| LogP | Lipophilicity | Influences membrane permeability and binding to hydrophobic pockets. |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area of a molecule. | Affects membrane permeability and interactions with polar residues in the binding site. |
| Molecular Weight (MW) | The mass of the molecule. | Can influence diffusion and overall size and fit in the binding pocket. |
| Dipole Moment | A measure of the molecule's overall polarity. | Important for electrostatic interactions with the target protein. |
The design of new this compound derivatives often employs both ligand-based and structure-based approaches. ebi.ac.uk
Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By analyzing a set of active compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. Newly designed molecules can then be evaluated based on how well they fit this pharmacophore.
Structure-based design is employed when the 3D structure of the target protein is available, for example, from X-ray crystallography or cryo-electron microscopy. elifesciences.org This approach allows for the visualization of the binding site and the interactions between the ligand and the protein. Molecular docking studies can be performed to predict the binding mode and affinity of new derivatives of this compound. This information can then be used to guide the design of new compounds with improved interactions with the target, such as forming additional hydrogen bonds or hydrophobic interactions. For example, the structure of the vesicular monoamine transporter 2 (VMAT2) has been used to understand how inhibitors bind and to design new, more potent compounds. elifesciences.org
The combination of these design principles allows for a more efficient and targeted approach to the development of novel this compound derivatives with desired biological activities.
Computational Chemistry in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into molecular interactions that are often difficult to obtain through experimental methods alone. For derivatives of this compound, these techniques are crucial for understanding how structural modifications influence their biological activity.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a ligand to its protein target. This information is critical for understanding the key interactions that are responsible for the ligand's biological activity.
While no specific molecular docking studies have been published for this compound itself, research on closely related piperidine-containing compounds provides a framework for how such analyses are conducted. For instance, in studies of various piperidine derivatives targeting specific receptors, molecular docking has been instrumental in identifying key amino acid residues within the binding pocket that interact with the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking.
In a study on piperidine and piperazine-based compounds targeting the sigma-1 receptor, molecular dynamics simulations were crucial in identifying the key amino acid residues that formed stable interactions with the ligands over time. nih.govnih.gov These simulations highlighted the dynamic nature of the binding pocket and the flexibility of both the ligand and the protein.
Table 1: Illustrative Data from Molecular Docking and Dynamics Simulations of Piperidine Derivatives
| Derivative Class | Target Protein | Key Interacting Residues (from Docking) | Insights from Molecular Dynamics |
| Piperidine-based Sigma-1 Receptor Ligands | Sigma-1 Receptor | Glu172, Asp126, Phe107 nih.gov | Revealed stability of the binding pose and the importance of specific hydrophobic and electrostatic interactions over time. nih.gov |
| Piperidin-4-one Furoic Hydrazones | Anticancer Target (e.g., 3E47) | Not specified | Validated experimental results by showing low binding energy for active compounds. |
| Piperidine-based MenA Inhibitors | MenA | Not specified | Guided the synthesis of more potent analogues. nih.gov |
This table is illustrative and based on studies of related piperidine derivatives, as no specific data for this compound was found.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density functional theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In drug discovery, DFT calculations are employed to determine the electronic properties of a molecule, such as its molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and charge distribution. These properties are fundamental to understanding a molecule's reactivity and its ability to interact with a biological target.
For example, the molecular electrostatic potential map can indicate the regions of a molecule that are electron-rich (and likely to act as hydrogen bond acceptors) and electron-poor (likely to act as hydrogen bond donors). The energies of the HOMO and LUMO orbitals are important for assessing a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.
A study on a sulfonamide derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime utilized DFT calculations to analyze the molecule's geometry and electronic properties. nanobioletters.com The calculations revealed that the piperidine ring adopted a stable chair conformation and provided insights into the molecule's frontier molecular orbitals, which are crucial for its reactivity. nanobioletters.com
Table 2: Illustrative Electronic Properties from DFT Calculations of a Related Derivative
| Property | Value/Observation | Significance |
| Molecular Geometry | Piperidine ring in a stable chair conformation. nanobioletters.com | The preferred conformation influences how the molecule fits into a binding site. |
| HOMO-LUMO Energy Gap | Not specified | A smaller energy gap generally correlates with higher chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Not specified | Identifies regions of positive and negative electrostatic potential, guiding the understanding of non-covalent interactions. |
This table is based on a study of a structurally related compound, as no specific DFT data for this compound was found.
Pharmacological Characterization and Biological Target Identification
In Vitro Pharmacological Profiling of 4-(2,4-Difluorophenoxy)piperidine Analogs
In vitro studies are fundamental in characterizing the pharmacological profile of new chemical entities. For this compound analogs, these studies have involved a variety of assays to determine their affinity for and activity at different molecular targets.
Research has highlighted the potential of this compound analogs as potent ligands for the dopamine (B1211576) D4 receptor. A novel series of 4,4-difluoro-3-(phenoxymethyl)piperidine ether-based dopamine D4 receptor antagonists has been discovered and characterized. nih.gov Structure-activity relationship (SAR) studies on this scaffold have led to the identification of compounds with high binding affinity for the D4 receptor. nih.gov
Notably, the substitution pattern on the phenoxy ring plays a crucial role in determining the binding affinity. For instance, analogs with a 3,4-difluorophenoxy moiety have demonstrated significant potency. nih.gov The exceptional selectivity of some of these compounds for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) makes them valuable as tool compounds for research. nih.gov
Below is a table summarizing the binding affinities (Ki) of selected 4,4-difluoro-3-(phenoxymethyl)piperidine analogs at the human dopamine D4 receptor. The data is derived from competitive inhibition assays using [3H]N-methylspiperone in membranes from HEK293 cells stably expressing the human D4 receptor. nih.gov
| Compound ID | Substitution on Phenoxy Ring | Dopamine D4 Receptor Ki (nM) |
| Analog 1 | 3,4-Difluorophenoxy | 2.7 |
| Analog 2 | 4-Fluorophenoxy | 73 |
| Analog 3 | 3-Fluorophenoxy | 85 |
| Analog 4 | 4-Cyanophenoxy | 1.7 |
| Analog 5 | 4-Fluoro-3-methylphenoxy | 6.5 |
This table is based on data presented in the referenced literature and is for illustrative purposes.
The interaction of piperidine-based compounds with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT), is a critical aspect of their pharmacological profile. Several analogs of the potent DAT ligand 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine have been synthesized and evaluated for their binding at both DAT and SERT. nih.gov
In these studies, it was generally observed that unsubstituted and fluoro-substituted compounds were the most active and selective for the dopamine transporter. nih.gov For instance, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine demonstrated high potency and selectivity for DAT over SERT. nih.gov While these are not direct analogs of this compound, the findings suggest that the piperidine (B6355638) scaffold is a viable backbone for developing selective DAT inhibitors. More distant analogs, such as certain 4,4-diphenylpiperidine (B1608142) derivatives, have also shown stronger inhibitory properties on noradrenaline and serotonin uptake compared to their carbon-based counterparts. nih.gov
The piperidine moiety is a common structural feature in inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH) and certain kinases.
Fatty Acid Amide Hydrolase (FAAH): FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. nih.gov Piperidine and piperazine (B1678402) aryl ureas have been identified as a class of potent FAAH inhibitors. nih.gov These compounds act as covalent inhibitors, forming an adduct with a catalytic serine residue (Ser241) in the enzyme's active site. nih.gov The inhibitory mechanism involves the enzyme inducing a distortion of the amide bond in the inhibitor, which facilitates the covalent modification. nih.gov For example, the piperidine urea (B33335) PF-750 has an IC50 of 16.2 nM. nih.gov While not direct analogs of this compound, these findings underscore the potential of the piperidine scaffold in designing FAAH inhibitors.
Kinases: The piperidine ring is also a key component in a variety of kinase inhibitors. nih.gov For example, 3,4,6-trisubstituted piperidine derivatives have been developed as potent inhibitors of Akt kinase, a crucial enzyme in cell signaling pathways related to cancer. researchgate.netnih.gov Mechanistic studies have shown that these compounds can significantly inhibit the phosphorylation of proteins downstream of Akt kinase. researchgate.netnih.gov While specific data on the kinase inhibitory profile of this compound is not available, the prevalence of the piperidine scaffold in known kinase inhibitors suggests this as a potential area of activity.
The primary biological target identified for this compound analogs is the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). nih.gov As antagonists, these compounds block the receptor and prevent its activation by the endogenous ligand, dopamine. This blockade dampens the downstream signaling pathways initiated by the D4 receptor. nih.gov
The dopamine D4 receptor is known to be coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). capes.gov.br By antagonizing the D4 receptor, this compound analogs would be expected to prevent this decrease in cAMP levels in response to dopamine.
Furthermore, D4 receptor antagonists can be valuable tools for studying the role of this receptor in cellular models of various conditions. nih.gov For instance, their exceptional selectivity makes them useful for investigating D4 receptor signaling in cellular models of L-DOPA-induced dyskinesias. nih.gov
Mechanism of Action (MOA) Elucidation
Understanding the precise molecular interactions that govern the activity of a compound is crucial for drug development.
For the 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, their antagonist activity at the dopamine D4 receptor is a result of specific interactions within the receptor's binding pocket. nih.gov The high affinity and selectivity of these compounds are attributed to their ability to form key interactions with amino acid residues in the receptor.
The difluorophenoxy moiety of these compounds is a critical component for binding. The position of the fluorine atoms on the phenyl ring significantly influences the binding affinity, as demonstrated by the different Ki values for 3,4-difluoro, 4-fluoro, and 3-fluoro analogs. nih.gov This suggests that the electronic and steric properties of the substituted phenoxy ring are crucial for optimal interaction with the D4 receptor. The piperidine nitrogen, in its protonated state, is expected to form a key salt bridge interaction with a conserved aspartate residue in the transmembrane domain 3 (D3.32) of the D4 receptor, a common feature for aminergic GPCR ligands.
In the context of FAAH inhibition by piperidine ureas, computational studies have shown that the enzyme's active site induces a conformational strain on the piperidine ring of the inhibitor. nih.gov This strain distorts the amide bond, making it more susceptible to nucleophilic attack by the catalytic serine residue, thus leading to covalent inhibition. nih.gov
Intracellular Signaling Pathways and Functional Consequences
While direct studies on the intracellular signaling pathways specifically modulated by this compound are not extensively detailed in publicly available research, inferences can be drawn from the pharmacological actions of its close analogs. Research on structurally similar compounds, particularly 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, points towards potent antagonism at the dopamine D4 receptor. researchgate.netresearchgate.net Dopamine receptors, including the D4 subtype, are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. nih.gov
Antagonism of the dopamine D4 receptor by a compound like this compound would likely interfere with the canonical signaling pathways associated with this receptor. The D4 receptor is coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). Consequently, an antagonist would block this inhibitory effect, leading to a relative increase in or maintenance of cAMP levels.
The functional consequences of D4 receptor antagonism are primarily linked to the modulation of neuronal activity in various brain regions where the receptor is expressed, such as the prefrontal cortex, amygdala, and hippocampus. D4 receptors are implicated in a range of cognitive and emotional processes. Therefore, antagonism of this receptor could have implications for conditions such as schizophrenia and other neuropsychiatric disorders. researchgate.netnih.gov
Furthermore, some piperidine-based compounds have been identified as dual-acting ligands, targeting both histamine (B1213489) H3 and sigma-1 receptors. unisi.it Histamine H3 receptors are also GPCRs that, when antagonized, can lead to the enhanced release of various neurotransmitters. The sigma-1 receptor is a unique intracellular chaperone protein, and its modulation can influence a variety of signaling pathways, including those involved in cellular stress responses and neuroprotection.
Phenotypic Screening and High-Throughput Biological Assays
Phenotypic screening is a drug discovery paradigm that identifies compounds based on their effects on cellular or organismal phenotypes, without a preconceived biological target. wikipedia.orgtechnologynetworks.com This approach is particularly valuable in CNS drug discovery, where the underlying pathology of many disorders is complex and not fully understood. neuroproof.com For a compound like this compound, which is structurally related to known antipsychotic intermediates, phenotypic screens could be employed to identify novel therapeutic applications.
High-throughput screening (HTS) of large compound libraries is a standard method to identify initial "hits" with desired biological activity. For this compound and its analogs, HTS assays would typically involve testing their ability to bind to a panel of receptors and enzymes.
A study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives utilized a radioligand binding assay to determine their affinity for the dopamine D4 receptor. In this assay, the ability of the test compounds to displace a radiolabeled ligand from the receptor is measured, providing a quantitative measure of binding affinity (Ki). Notably, a 3,4-difluorophenoxy analog demonstrated a high affinity for the D4 receptor with a Ki value of 2.7 nM. This suggests that this compound would likely be subjected to similar binding assays to confirm its activity and selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) and other GPCRs. nih.gov
In addition to target-based assays, cell-based phenotypic screens could be utilized. For instance, a gene biomarker-based phenotypic screening approach was successfully used to identify 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization, which has implications for treating multiple sclerosis. nih.gov This demonstrates the power of phenotypic screening to uncover unexpected activities for piperidine-containing scaffolds.
Below is an interactive data table summarizing the binding affinities of a closely related analog to this compound for the dopamine D4 receptor.
| Compound | Target | Ki (nM) | Assay Type |
| 3,4-difluorophenoxy analog of 4,4-difluoro-3-(phenoxymethyl)piperidine | Dopamine D4 Receptor | 2.7 | Radioligand Binding Assay |
This data is for a structurally related compound and is presented as an indication of the potential activity of this compound.
Drug Metabolism and Pharmacokinetics Dmpk Research for 4 2,4 Difluorophenoxy Piperidine Compounds
In Vitro Metabolic Stability and Biotransformation
In vitro assays are fundamental in early drug discovery to assess the metabolic liabilities of a compound. These tests provide insights into a compound's intrinsic clearance and potential metabolic pathways.
The stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, is a critical indicator of its hepatic clearance. nih.govcreative-bioarray.com Research on compounds structurally related to 4-(2,4-Difluorophenoxy)piperidine, specifically 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, has indicated that these compounds generally exhibit poor microsomal stability. chemrxiv.org This suggests a high intrinsic clearance in the liver, which could lead to rapid metabolism and lower systemic exposure in vivo. chemrxiv.org
The typical assay involves incubating the test compound with liver microsomes from humans or rodents (e.g., rats) in the presence of NADPH, a necessary cofactor for many metabolic reactions. creative-bioarray.comnuvisan.com The disappearance of the parent compound is monitored over time to determine its half-life (t½) and intrinsic clearance (CLint). solvobiotech.com
Table 1: Hepatic Microsomal Stability of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives
| Species | Microsomal Stability | Intrinsic Clearance |
|---|---|---|
| Human | Poor | High |
| Rodent | Poor | High |
Data based on qualitative findings for structurally related compounds. Specific quantitative values for this compound are not available in the reviewed literature.
The stability of a drug in plasma is important, as instability can affect the accurate determination of pharmacokinetic parameters. evotec.com Compounds with ester or amide functionalities are particularly susceptible to hydrolysis by plasma esterases. evotec.com
Plasma protein binding (PPB) is another critical parameter, as only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. Studies on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have revealed high plasma protein binding. chemrxiv.org High PPB can influence a drug's distribution and half-life.
Table 2: Plasma Stability and Protein Binding of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives
| Parameter | Finding | Implication |
|---|---|---|
| Plasma Stability | Data not available | - |
| Plasma Protein Binding | High | Lower free drug concentration, potentially longer half-life |
Data based on qualitative findings for structurally related compounds. Specific quantitative values for this compound are not available in the reviewed literature.
The metabolism of piperidine-containing drugs can occur through various pathways, with N-dealkylation being a major route for many 4-aminopiperidine (B84694) derivatives, often catalyzed by CYP3A4. nih.gov Other common metabolic transformations for piperidine (B6355638) rings include hydroxylation and ring contraction. rsc.org For piperine, another piperidine-containing compound, metabolism involves oxidation and cleavage of the piperidine ring. nih.gov The specific metabolites of this compound have not been detailed in the available literature, but it is plausible that it undergoes similar metabolic transformations.
Common Metabolic Pathways for Piperidine-Containing Compounds:
N-dealkylation: Cleavage of the alkyl group attached to the piperidine nitrogen. nih.gov
Hydroxylation: Addition of a hydroxyl group to the piperidine ring.
Ring Opening/Cleavage: Scission of the piperidine ring structure. nih.gov
Conjugation: Formation of glucuronide or sulfate (B86663) conjugates of the parent compound or its phase I metabolites.
In Vivo Pharmacokinetic Profiling and Disposition Studies
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism.
The oral bioavailability of a drug is a key determinant of its potential for oral administration. It is influenced by factors such as aqueous solubility, membrane permeability, and first-pass metabolism. researchgate.net For piperine, a compound with a piperidine moiety, the absolute oral bioavailability in rats was found to be 24%, indicating significant first-pass metabolism or incomplete absorption. researchgate.net While this provides a general reference, the bioavailability of this compound would need to be determined through specific in vivo studies.
The volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug distributes into body tissues compared to the plasma. nih.gov A large Vd suggests extensive tissue distribution. For piperine, a large volume of distribution has been reported in rats, indicating that it is extensively distributed throughout the body. researchgate.net The tissue distribution of this compound has not been specifically reported in the reviewed literature.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4,4-difluoro-3-(phenoxymethyl)piperidine |
| Piperine |
Excretion Routes and Clearance Mechanisms
For compounds like this compound, elimination is expected to be a combination of metabolism and direct excretion of the unchanged (parent) drug. The physicochemical properties of the compound heavily influence the dominant clearance pathways.
Renal Excretion: The kidneys eliminate drugs through three main processes: glomerular filtration, active tubular secretion, and passive tubular reabsorption. pharmacylibrary.com
Glomerular Filtration: Small, unbound molecules are filtered from the blood into the nephron.
Active Secretion: Specific transporters in the kidney tubules can actively move drugs from the blood into the urine.
Passive Reabsorption: The lipid solubility and ionization state of a drug at the physiological pH of urine (which can range from 4.8 to 7.5) determine the extent of its reabsorption back into the bloodstream. pharmacylibrary.com
Generally, highly permeable oral drugs tend to be significantly reabsorbed, minimizing their direct renal clearance. youtube.com However, their more polar metabolites, produced during metabolism, are less permeable and more readily excreted in the urine. youtube.com The presence of fluorine atoms, as in this compound, increases the acidity of nearby functional groups, which can influence the ionization state and thus the degree of renal reabsorption. nih.gov
Hepatic and Biliary Excretion: The liver is a primary site for drug metabolism, but it also plays a direct role in excretion by transporting compounds into the bile. youtube.com This process is particularly important for larger molecules (typically with a molecular weight >300 Da) and for metabolites that have been conjugated with polar groups like glucuronic acid. youtube.comunc.edu These compounds are actively transported by hepatocytes into the bile, which is then released into the small intestine. unc.edu
Once in the intestine, a drug or its metabolite may be excreted in the feces. However, some conjugated metabolites can be broken down by gut bacteria, releasing the original drug to be reabsorbed into circulation. This process, known as enterohepatic recirculation, can prolong the drug's presence in the body. youtube.com For piperacillin, a different piperidine-containing drug, studies have shown that biliary excretion is a minor pathway for the parent drug, with only about 1.1% of the dose excreted unchanged into bile. nih.govnih.gov This suggests that for many piperidine-based compounds, direct biliary clearance of the parent drug may be limited, while it may be more relevant for its metabolites. youtube.com
The table below summarizes the key mechanisms involved in drug excretion.
| Excretion Pathway | Primary Mechanism(s) | Factors Influencing Efficiency | Typical Compounds |
| Renal (Urine) | Glomerular Filtration, Active Tubular Secretion, Passive Reabsorption | Molecular size, protein binding, ionization (pKa), urine pH, transporter activity | Small molecules, polar metabolites, weak acids and bases |
| Hepatic (Bile/Feces) | Active Transport into Bile, Direct Elimination in Feces | Molecular weight (>300 Da), polarity, transporter activity (e.g., BSEP, MRP2) | Larger molecules, conjugated metabolites, unabsorbed drug |
Prediction of In Vivo Pharmacokinetics from In Vitro Data
Predicting how a drug will behave in a whole organism (in vivo) based on data from laboratory experiments (in vitro) is a cornerstone of modern drug development. This process, known as in vitro-in vivo extrapolation (IVIVE), allows scientists to forecast human pharmacokinetic parameters, such as clearance, before a compound is ever administered to a person. nih.gov This helps in selecting promising drug candidates and reducing reliance on animal testing. nih.govresearchgate.net
The primary goal of IVIVE for clearance is to predict the in vivo intrinsic clearance (CLint) from measurements made in in vitro systems, such as human liver microsomes or hepatocytes. researchgate.net These systems contain the primary drug-metabolizing enzymes.
The process typically involves these key steps:
In Vitro Metabolism Studies: The rate of disappearance of the parent drug is measured when it is incubated with a known amount of liver microsomes or hepatocytes. This provides an in vitro intrinsic clearance value (CLint, in vitro).
Scaling: The in vitro clearance rate is then scaled up to predict the clearance for the entire liver. This requires specific scaling factors that account for the amount of microsomal protein per gram of liver tissue and the average weight of the human liver. researchgate.net
The accuracy of these predictions can be improved by incorporating additional factors, such as the fraction of the drug that is unbound to plasma proteins and the specific metabolic pathways involved. nih.gov For compounds where renal excretion is also significant, data from in vitro studies using kidney cells or microsomes can be used to predict renal clearance. nih.gov
For a compound like this compound, IVIVE would be essential. The difluorophenoxy group is susceptible to oxidative metabolism by cytochrome P450 enzymes, a process that can be readily measured in liver microsomes. The stability of the piperidine ring and potential N-dealkylation would also be assessed. nih.govnih.gov The data gathered would be used to build a predictive model of the compound's total clearance in humans.
The table below outlines the components used in a typical IVIVE workflow for hepatic clearance.
| Component | Description | Relevance to Prediction |
| In Vitro System | Human Liver Microsomes (HLM) or Hepatocytes | Contains key metabolic enzymes (e.g., CYPs, UGTs) to measure the rate of metabolism. |
| Measured Parameter | In Vitro Intrinsic Clearance (CLint, in vitro) | The rate of drug metabolism in the laboratory system, typically in units of µL/min/mg protein. |
| Scaling Factors | Microsomal Protein per Gram of Liver (MPPGL), Liver Weight | Used to extrapolate the in vitro rate to the scale of the whole organ. |
| Physiological Model | Well-Stirred Model, Parallel Tube Model | Mathematical models that use scaled CLint and liver blood flow to predict in vivo hepatic clearance. |
| Correction Factors | Plasma Protein Binding, Blood-to-Plasma Ratio | Accounts for the fraction of drug available to be cleared by the liver. |
Preclinical Efficacy and Safety Evaluation of 4 2,4 Difluorophenoxy Piperidine Based Compounds
In Vivo Efficacy Studies in Relevant Animal Models
The therapeutic potential of 4-(2,4-difluorophenoxy)piperidine derivatives has been assessed in a range of animal models, reflecting the diverse biological activities of this class of compounds.
Models for Central Nervous System Disorders (e.g., L-DOPA-induced Dyskinesias)
The long-term use of L-DOPA in Parkinson's disease management frequently leads to the development of L-DOPA-induced dyskinesias (LID), a significant clinical challenge. chemrxiv.orgresearchgate.net Emerging evidence points to the involvement of dopamine (B1211576) D4 receptors in the pathophysiology of LID. researchgate.net This has spurred the development of selective D4 receptor antagonists as a potential therapeutic strategy.
A novel series of 4,4-difluoropiperidine (B1302736) ether-based dopamine D4 receptor antagonists has been discovered and characterized. chemrxiv.orgresearchgate.net Within this series, compound 14a has shown exceptional binding affinity for the D4 receptor and high selectivity over other dopamine receptor subtypes. chemrxiv.orgresearchgate.netnih.gov While these compounds have demonstrated promise as tool compounds for studying D4 receptor signaling in cellular models of L-DOPA-induced dyskinesias, they have also exhibited poor microsomal stability and high plasma protein binding. chemrxiv.orgresearchgate.netnih.gov
In a study using a Drosophila model of Parkinson's disease, high concentrations of L-DOPA were found to induce dyskinetic behaviors. nih.gov The dopamine agonist pramipexole (B1678040) was shown to partially rescue these behaviors, suggesting the utility of this model for screening potential anti-dyskinetic agents. nih.gov Another study investigated a phenoxyethyl piperidine (B6355638) derivative, compound 7c , in a rat model of Alzheimer's disease induced by streptozotocin. This compound was found to reverse memory impairments and reduce acetylcholinesterase levels in the hippocampus, indicating its potential as a central cholinesterase inhibitor for dementia. nih.gov
Table 1: Efficacy of this compound Derivatives in CNS Disorder Models
| Compound/Derivative | Animal Model | Disorder | Key Findings |
| 14a (4,4-difluoropiperidine ether-based) | Cellular models | L-DOPA-induced Dyskinesia | Exceptional binding affinity for D4 receptor; high selectivity. chemrxiv.orgresearchgate.netnih.gov |
| Pramipexole | Drosophila (mutant α-synuclein) | L-DOPA-induced Dyskinesia | Partially rescued dyskinetic behaviors induced by high L-DOPA. nih.gov |
| compound 7c (phenoxyethyl piperidine derivative) | Rat (STZ-induced) | Alzheimer's Disease | Reversed passive avoidance memory impairments; reduced hippocampal AChE levels. nih.gov |
Anti-Infective Disease Models (e.g., Antiviral, Antimicrobial, Antiparasitic)
The this compound scaffold and its derivatives have also been evaluated for their potential in treating infectious diseases.
In the realm of antiviral research, new derivatives of N-substituted piperidines have been synthesized and tested against the influenza A/H1N1 virus. nih.govscilit.com The introduction of fluorine atoms into organic compounds is known to often enhance their pharmacological properties. nih.gov One study found that a specific piperidine derivative demonstrated the ability to inhibit the replication of the influenza A/H1N1 virus. nih.gov Another area of antiviral research has focused on piperidine-based small molecules as CD4 mimetics to sensitize HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC). nih.gov
Regarding antimicrobial activity, various piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgresearchgate.netbiointerfaceresearch.com For instance, thiosemicarbazone derivatives of piperidin-4-one exhibited significant antimicrobial and antifungal activity. biomedpharmajournal.org Another study reported that newly synthesized piperidine derivatives were active against Staphylococcus aureus and Escherichia coli. researchgate.netbiointerfaceresearch.com Piperidine-based sulfobetaines have also demonstrated high antimicrobial activity, with their effectiveness being influenced by the length of the alkyl chain. nih.gov
In the context of antiparasitic agents, chalcones containing a piperidine moiety have been investigated. nih.gov Some of these compounds were found to be more effective against the parasite Giardia intestinalis in the presence of oxygen and showed selectivity for parasitic cells over mammalian cells. nih.gov Additionally, a pyrimido[1,2-a]benzimidazole (B3050247) derivative with a 3-fluorophenyl substituent has been identified as a potent antiparasitic agent against Leishmania major. nih.gov
Table 2: Anti-Infective Activity of Piperidine Derivatives
| Compound/Derivative | Model | Disease/Pathogen | Key Findings |
| N-substituted piperidine derivative | In vitro (MDCK cells) | Influenza A/H1N1 | Inhibited viral replication. nih.gov |
| Piperidine-based CD4 mimetics | In vitro | HIV-1 | Sensitized infected cells to ADCC. nih.gov |
| Thiosemicarbazone derivatives of piperidin-4-one | In vitro | Various bacteria and fungi | Significant antimicrobial and antifungal activity. biomedpharmajournal.org |
| Piperidine-based sulfobetaines | In vitro | S. aureus, E. coli | High antimicrobial activity, dependent on alkyl chain length. nih.gov |
| Piperidine-based chalcones | In vitro | Giardia intestinalis | More effective in the presence of oxygen; selective for parasitic cells. nih.gov |
| Pyrimido[1,2-a]benzimidazole derivative | In vitro | Leishmania major | Potent activity against promastigotes and amastigotes. nih.gov |
Oncology Xenograft or Syngeneic Models
The potential of this compound derivatives in oncology is an emerging area of research. While specific data on xenograft or syngeneic models for this exact compound is limited in the provided search results, related piperidine derivatives have been investigated for their anticancer properties. For example, a series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in non-small cell lung cancer. nih.gov
Anti-inflammatory and Neuroprotection Models
The anti-inflammatory and neuroprotective effects of piperidine-containing compounds have been explored in various preclinical models.
One study investigated the anti-inflammatory and antinociceptive effects of a thiosemicarbazone derivative. nih.gov This compound showed activity in both phases of the formalin-induced pain test and reduced carrageenan-induced paw edema, suggesting an action on early inflammatory mediators like histamine (B1213489). nih.gov
In the context of neuroprotection, 4-aminopyridine, a compound related to the piperidine scaffold, has been shown to have neuroprotective features beyond its symptomatic effects in multiple sclerosis. nih.govresearchgate.net It is believed to work by blocking voltage-gated potassium channels, which can enhance conduction along demyelinated axons. nih.govresearchgate.net
Table 3: Anti-inflammatory and Neuroprotective Effects of Piperidine-Related Compounds
| Compound/Derivative | Model | Effect | Key Findings |
| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Rat (formalin test, carrageenan-induced edema) | Anti-inflammatory, Antinociceptive | Reduced pain response and paw edema, suggesting action on histamine. nih.gov |
| 4-Aminopyridine | Preclinical and clinical data | Neuroprotection | Potential neuroprotective properties beyond symptomatic relief in MS. nih.govresearchgate.net |
In Vitro and In Vivo Toxicity Screening
The evaluation of a compound's toxicity is a critical component of preclinical development. This involves a combination of in vitro and in vivo assays to identify potential safety concerns. nih.govepa.gov
Cytotoxicity and Cell Viability Assays
Cytotoxicity and cell viability assays are fundamental in vitro methods used to assess the toxic potential of chemical compounds. sci-hub.sethermofisher.com These assays measure various cellular parameters to determine the number of healthy cells in a sample. sci-hub.se
Commonly used methods include dye exclusion assays (e.g., trypan blue), colorimetric assays (e.g., MTT, XTT), and fluorometric assays. sci-hub.sethermofisher.com For instance, the MTT assay is widely used to measure cell viability and proliferation. nih.gov Another fluorescent probe, DRAQ7®, has been evaluated for real-time monitoring of cell death and was found to be non-toxic to a panel of cancer cell lines over extended periods. nih.gov
In the context of the anti-infective studies mentioned earlier, the cytotoxicity of the compounds is often assessed in parallel with their efficacy. For example, a pyrimido[1,2-a]benzimidazole derivative showed high activity against Leishmania major with considerable selectivity, being less toxic to non-malignant Vero cells. nih.gov Similarly, piperidine-based chalcones demonstrated selectivity against parasitic cells. nih.gov
Table 4: Common Cytotoxicity and Cell Viability Assays
| Assay Type | Principle | Examples |
| Dye Exclusion | Viable cells with intact membranes exclude the dye. | Trypan Blue, Eosin, Congo Red. sci-hub.se |
| Colorimetric | Measures metabolic activity, often through the reduction of a tetrazolium salt to a colored formazan (B1609692) product. | MTT, MTS, XTT, WST-1. sci-hub.sethermofisher.com |
| Fluorometric | Utilizes fluorescent probes that are processed by viable cells or that stain dead cells. | Calcein AM, CFDA, Propidium Iodide, DRAQ7®. thermofisher.comnih.gov |
Early ADME-Tox Profiling
Early in the drug discovery process, it is crucial to assess the ADME-Tox properties of potential drug candidates to identify liabilities that could lead to failure in later stages of development. For a series of compounds based on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, which are close structural analogs of this compound, some key in vitro ADME-Tox parameters have been investigated.
Research into these related piperidine ether-based compounds revealed significant challenges in their early ADME profile. Specifically, these compounds demonstrated poor microsomal stability. nih.gov Microsomal stability assays are a common in vitro method to estimate the metabolic clearance of a compound by liver enzymes. Poor stability in this assay suggests that the compound is likely to be rapidly metabolized in the body, which could lead to low bioavailability and a short duration of action.
In addition to poor metabolic stability, these compounds were also found to have high plasma protein binding. nih.gov While a certain degree of plasma protein binding is expected for most drugs, excessively high binding can limit the free concentration of the drug available to interact with its target, potentially reducing its efficacy.
These early findings on related structures highlight potential liabilities for compounds based on the this compound core. The data underscores the importance of structural modifications to improve metabolic stability and optimize plasma protein binding for any future therapeutic development of this class of compounds.
Table 1: Early ADME-Tox Profile of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives
| Parameter | Finding | Implication | Reference |
| Microsomal Stability | Poor | Potential for rapid metabolic clearance, leading to low bioavailability and short duration of action. | nih.gov |
| Plasma Protein Binding | High | May limit the free drug concentration available to interact with the target, potentially reducing efficacy. | nih.gov |
Development of Tool Compounds for Biological Research
Despite the challenges identified in their early ADME-Tox profile, the exceptional selectivity of certain this compound-based compounds makes them valuable as tool compounds for biological research. Tool compounds are essential for investigating the function of biological targets and validating their role in disease.
A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been identified as potent and highly selective antagonists of the dopamine D4 receptor (D4R). nih.gov One particular compound from this series, compound 14a , demonstrated exceptional binding affinity for the D4 receptor with a Ki value of 0.3 nM. nih.gov More importantly, it showed remarkable selectivity of over 2000-fold for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov
This high selectivity is a critical attribute for a tool compound, as it ensures that any observed biological effects are due to the modulation of the intended target and not off-target interactions. The selectivity of these compounds makes them invaluable for studying the specific roles of the dopamine D4 receptor in cellular models of diseases, such as L-DOPA-induced dyskinesias. nih.gov
The development of these selective D4 receptor antagonists provides researchers with crucial tools to dissect the signaling pathways and physiological functions of this receptor, which can ultimately lead to new therapeutic strategies. nih.gov
Table 2: Biological Activity of a Key 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivative
| Compound | Target | Binding Affinity (Ki) | Selectivity | Application | Reference |
| compound 14a | Dopamine D4 Receptor (D4R) | 0.3 nM | >2000-fold vs D1, D2, D3, D5 | In vitro tool for investigating D4R signaling | nih.gov |
Advanced Applications and Broader Research Horizons for 4 2,4 Difluorophenoxy Piperidine
Applications in Agrochemical and Industrial Product Synthesis
The utility of 4-(2,4-Difluorophenoxy)piperidine extends beyond pharmaceuticals into the realms of agrochemical and industrial synthesis. It is recognized as a key heterocyclic and fluorinated building block, available for industrial applications and scientific research. chemicalbook.combldpharm.com The piperidine (B6355638) structural motif is integral to many biologically active compounds, and its derivatives are actively explored for the development of new pesticides. nih.gov
The phenoxyacetic acid moiety, a related structure, is a critical substructure for the biological activity of certain herbicides. mdpi.com For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide for controlling broadleaf weeds. 24d.info The structural similarity suggests that the difluorophenoxy group of this compound could be incorporated into new agrochemical agents to modulate their efficacy and selectivity. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, potentially leading to agrochemicals with improved uptake, transport, and metabolic stability in target organisms.
In industrial synthesis, this compound serves as a versatile intermediate. Its chemical reactivity allows for further molecular elaboration, making it a valuable starting material for creating a diverse range of more complex chemical entities for various industrial uses.
| Application Area | Role of this compound | Potential Advantages |
| Agrochemicals | Building block for novel pesticides and herbicides. bldpharm.comnih.gov | Enhanced biological activity, improved metabolic stability, and target selectivity due to the difluoro-phenoxy moiety. |
| Industrial Synthesis | Intermediate for complex chemical manufacturing. chemicalbook.com | Versatile scaffold for creating diverse chemical products. |
Development as Chemical Probes for Biological Systems
The unique properties of this compound make it an attractive candidate for the development of chemical probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The presence of fluorine atoms is a key feature, as one of them can be substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) to create a radioligand.
PET imaging is a powerful, non-invasive technique used in both clinical diagnostics and preclinical research to visualize and quantify biological processes at the molecular level. plos.org The development of novel PET tracers is crucial for studying the distribution and function of various biological targets, such as receptors and enzymes in the central nervous system (CNS) and in tumors. plos.orgnih.gov
For example, ¹⁸F-labeled piperidine derivatives have been successfully developed as radioligands for imaging sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.gov Specifically, [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine has been used to map these receptors in the brain. nih.gov This precedent highlights the potential of the this compound scaffold for creating new PET probes. By radiolabeling this compound, researchers could potentially develop a novel tool to study biological targets that interact with the difluorophenoxy-piperidine motif. Furthermore, fluorinated glutamine analogs like ¹⁸F-(2S,4R)4-fluoroglutamine are being explored for metabolic imaging of cancer, demonstrating the broad utility of fluorinated probes in oncology research. nih.gov
| Probe Type | Enabling Feature | Potential Application | Relevant Precedent |
| PET Radioligand | Presence of fluorine atoms allows for ¹⁸F-radiolabeling. | Imaging of CNS receptors or other biological targets in vivo. | ¹⁸F-labeled piperidine derivatives for imaging sigma receptors. nih.gov |
| Metabolic Probe | Fluorinated scaffold. | Investigating metabolic pathways in diseases like cancer. | ¹⁸F-fluoroglutamine for imaging glutamine metabolism in tumors. nih.gov |
Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies
The fields of Fragment-Based Drug Discovery (FBDD) and covalent inhibition represent advanced strategies in medicinal chemistry where the this compound scaffold holds significant promise.
FBDD is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments". nih.gov These fragments typically bind with low affinity but do so very efficiently, providing a high-quality starting point for optimization into more potent drug candidates. nih.gov FBDD is particularly well-suited for challenging targets, including those with small or shallow binding pockets. nih.govnih.gov The this compound molecule, with a molecular weight of approximately 213 g/mol , fits the profile of a fragment that can be included in screening libraries. uni.lu Research on related 4,4-difluoropiperidine (B1302736) ethers as dopamine (B1211576) D4 receptor antagonists has demonstrated the utility of such scaffolds in generating compounds with improved CNS drug-like properties. chemrxiv.org
Covalent inhibition is a strategy where a drug molecule forms a permanent covalent bond with its biological target, leading to irreversible inactivation. wuxiapptec.com This approach can result in drugs with enhanced potency and a prolonged duration of action. wuxiapptec.com The design of targeted covalent inhibitors typically involves incorporating a reactive electrophilic group, or "warhead," onto a ligand that has a known affinity for the target protein. wuxiapptec.com The this compound scaffold could serve as the recognition element, guiding the molecule to the target's binding site. By synthetically modifying the piperidine ring or the phenoxy group to include a suitable warhead (e.g., an acrylamide (B121943) or a cyanoacrylamide), it is possible to design novel covalent inhibitors targeting a range of proteins. wuxiapptec.com The emergence of covalent fragments, which combine the principles of FBDD and covalent inhibition, offers another avenue where this scaffold could be employed. nih.gov
| Strategy | Role of this compound | Key Advantages |
| Fragment-Based Drug Discovery (FBDD) | As a fragment in screening libraries. | Provides a high-quality starting point for developing potent and selective ligands. nih.gov |
| Covalent Inhibition | As a scaffold for attaching a reactive "warhead". | Potential for creating irreversible inhibitors with enhanced potency and prolonged effects. wuxiapptec.com |
Future Perspectives in Drug Design and Translational Research
The this compound scaffold is poised to remain a valuable component in the future of drug design and translational research. The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs across various therapeutic areas. nih.gov Its incorporation into drug candidates allows for the fine-tuning of physicochemical properties, enhancement of biological activity and selectivity, and improvement of pharmacokinetic profiles. researchgate.net
Future research will likely focus on further exploring the structure-activity relationships of derivatives of this scaffold. For instance, studies on similar 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor antagonists have provided valuable structural insights for the future development of metabolically stable therapeutic agents, even when initial compounds had limitations. nih.govresearchgate.net These compounds can serve as valuable "tool compounds" to further investigate the role of their targets in disease models. nih.gov
Translational research, which aims to bridge the gap between basic science and clinical application, will benefit from the development of molecules based on this scaffold. nih.gov Whether as PET imaging agents to diagnose disease and monitor treatment response, or as starting points for novel therapeutics, this compound and its derivatives represent a platform for creating specific, effective, and potentially patient-tailored medical solutions. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2,4-difluorophenoxy)piperidine, and how can purity be ensured?
- Methodology : Begin with nucleophilic substitution between 2,4-difluorophenol and a piperidine derivative (e.g., 4-chloropiperidine). Use anhydrous conditions in polar aprotic solvents like DMF or DMSO with a base (e.g., K₂CO₃) to drive the reaction . Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (≥98%) and NMR (¹H/¹³C) to verify absence of residual solvents or byproducts .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology : Employ spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic (δ 6.5–7.5 ppm for difluorophenoxy) and piperidine protons (δ 1.5–3.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (theoretical m/z calculated using exact mass).
- Thermal analysis : DSC/TGA to assess melting point and thermal stability .
- LogP : Determine via shake-flask method or computational tools (e.g., ChemAxon) to predict lipophilicity .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodology : Follow GHS guidelines:
- PPE : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation .
- Waste disposal : Segregate halogenated waste and consult local regulations for incineration or professional disposal services .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target receptors?
- Methodology :
- Analog synthesis : Modify substituents on the piperidine ring (e.g., methyl, hydroxyl) or phenoxy group (e.g., chloro, trifluoromethyl) .
- In vitro assays : Screen analogs against receptor panels (e.g., GPCRs, ion channels) using radioligand binding or functional assays (cAMP, calcium flux) .
- Statistical analysis : Apply multivariate regression to correlate structural features (e.g., Hammett σ values for substituents) with activity .
Q. What computational strategies predict the metabolic stability and toxicity of this compound?
- Methodology :
- In silico tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism, plasma protein binding, and hERG inhibition .
- Docking studies : Simulate interactions with metabolic enzymes (e.g., CYP3A4) using AutoDock Vina .
- In vitro validation : Microsomal stability assays (human liver microsomes + NADPH) to quantify half-life .
Q. How can conflicting binding data across receptor subtypes be resolved for this compound?
- Methodology :
- Orthogonal assays : Combine radioligand displacement (e.g., ³H-spiperone for D₂ receptors) with functional readouts (β-arrestin recruitment) .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure on/off rates and differentiate allosteric vs. orthosteric binding .
- Receptor homology modeling : Build 3D models of conflicting targets (e.g., 5-HT₂A vs. D₂) to identify binding pocket disparities .
Q. What experimental designs minimize ecological impact when studying this compound?
- Methodology :
- Biodegradation assays : OECD 301F (aqueous aerobic degradation) to assess persistence .
- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition tests .
- Green chemistry : Optimize synthetic routes using solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) .
Methodological Notes
- Data Contradictions : Address variability in receptor binding or toxicity by replicating assays under standardized conditions (e.g., pH, temperature) and reporting confidence intervals .
- Advanced Analytics : LC-MS/MS is preferred for metabolite identification due to high sensitivity .
- Ethical Compliance : Align in vivo studies with IACUC guidelines, including dose justification and humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
